molecular formula C9H6BrClN2 B12949934 8-(Bromomethyl)-4-chloroquinazoline

8-(Bromomethyl)-4-chloroquinazoline

Cat. No.: B12949934
M. Wt: 257.51 g/mol
InChI Key: NTWWCHUAECPCDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(Bromomethyl)-4-chloroquinazoline is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a bromomethyl group at the 8th position and a chlorine atom at the 4th position of the quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Bromomethyl)-4-chloroquinazoline typically involves the bromomethylation of 4-chloroquinazoline. One common method includes the use of paraformaldehyde and hydrobromic acid in acetic acid (HBr/AcOH) as reagents. This method is advantageous as it minimizes the generation of highly toxic byproducts .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of 4-chloroquinazoline, followed by bromomethylation under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-(Bromomethyl)-4-chloroquinazoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

8-(Bromomethyl)-4-chloroquinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Bromomethyl)-4-chloroquinazoline involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

  • 8-(Chloromethyl)-4-chloroquinazoline
  • 8-(Bromomethyl)-4-fluoroquinazoline
  • 8-(Bromomethyl)-4-methylquinazoline

Comparison: 8-(Bromomethyl)-4-chloroquinazoline is unique due to the presence of both bromomethyl and chloro substituents, which confer distinct reactivity and properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

8-(bromomethyl)-4-chloroquinazoline

InChI

InChI=1S/C9H6BrClN2/c10-4-6-2-1-3-7-8(6)12-5-13-9(7)11/h1-3,5H,4H2

InChI Key

NTWWCHUAECPCDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)C(=NC=N2)Cl)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.